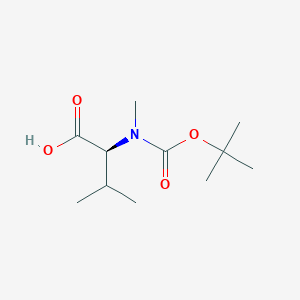

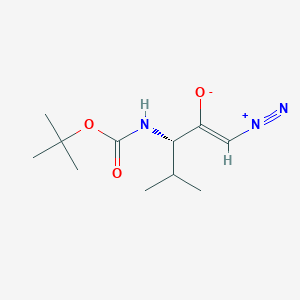

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would cover the methods used to synthesize the compound, including any catalysts or reagents used, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as acidity or basicity.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- The compound and its derivatives are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex molecules. For example, amino acids and their derivatives are synthesized through reactions involving pentanone isomers, where metabolic engineering and microbial strains development highlight the potential for biofuel applications and efficiency improvements in production processes (Cann & Liao, 2009).

- In the realm of medicinal chemistry and drug design, derivatives of "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone" have been studied for their anticancer properties. Schiff base organotin(IV) complexes, synthesized from amino acetate functionalized compounds, showed significant cytotoxicity against various human tumor cell lines, presenting a promising avenue for the development of new anticancer drugs (Basu Baul et al., 2009).

Material Science and Engineering

- The compound's derivatives have been explored in material science, specifically in the improvement of electrochemical properties of conductive polymers. N‑benzoyl derivatives of isoleucine were synthesized and used to enhance the electrochemical performance of poly ortho aminophenol films, indicating potential applications in supercapacitors and energy storage materials (Kowsari et al., 2018).

Environmental and Biofuel Research

- The influence of fuel isomeric effects on laminar flame propagation was studied using pentanone isomers, including derivatives similar to "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone." These studies contribute to the understanding of combustion kinetics and can inform the development of biofuels with optimized combustion properties (Li et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, any risks it poses to human health or the environment, and the precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGZQZSRUYVPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.